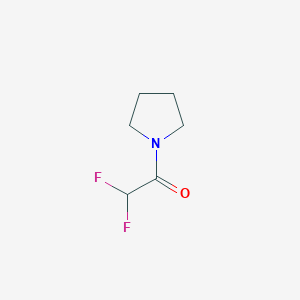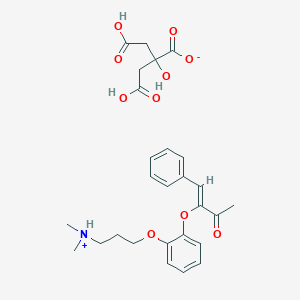
(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate is a chemical compound that belongs to the group of selective estrogen receptor modulators (SERMs). This compound is also known as tamoxifen citrate and is commonly used in scientific research for its ability to selectively bind to estrogen receptors and modulate their activity. In
Mecanismo De Acción
The mechanism of action of (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate involves its ability to selectively bind to estrogen receptors. Tamoxifen citrate binds to the estrogen receptor and prevents the binding of estrogen to the receptor. This results in the inhibition of estrogen-dependent cell proliferation and the induction of apoptosis in cancer cells. Tamoxifen citrate also has anti-estrogenic effects on bone and cardiovascular tissues, which can help prevent osteoporosis and cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate are complex and depend on the tissue and cell type. In breast cancer cells, tamoxifen citrate inhibits the growth of cancer cells by blocking the estrogen receptor and inducing apoptosis. In bone tissues, tamoxifen citrate has anti-estrogenic effects and can increase bone density. In cardiovascular tissues, tamoxifen citrate has anti-estrogenic effects on lipid metabolism and can help prevent atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate in lab experiments are its ability to selectively bind to estrogen receptors and modulate their activity. This compound is also widely available and can be easily synthesized. The limitations of using tamoxifen citrate in lab experiments are its potential toxicity and side effects. Tamoxifen citrate can also have non-specific effects on other signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate in scientific research. One direction is the development of more selective estrogen receptor modulators that can target specific estrogen receptor subtypes. Another direction is the investigation of the effects of tamoxifen citrate on other signaling pathways and their crosstalk with the estrogen receptor pathway. Finally, the use of tamoxifen citrate in combination with other therapeutic agents for the treatment of breast cancer and other diseases is an area of active research.
Métodos De Síntesis
The synthesis of (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate involves several steps. The first step is the synthesis of 4-hydroxytamoxifen, which is then converted to tamoxifen by reacting it with thionyl chloride. Tamoxifen is then reacted with citric acid to form tamoxifen citrate. The final product is obtained by recrystallization of tamoxifen citrate.
Aplicaciones Científicas De Investigación
(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate is widely used in scientific research for its ability to selectively bind to estrogen receptors. This compound is used to study the role of estrogen receptors in various physiological processes such as breast cancer, osteoporosis, and cardiovascular diseases. In breast cancer research, tamoxifen citrate is used as a therapeutic agent to block the estrogen receptors and prevent the growth of cancer cells. In osteoporosis research, tamoxifen citrate is used to study the effects of estrogen on bone density. In cardiovascular research, tamoxifen citrate is used to study the effects of estrogen on lipid metabolism and atherosclerosis.
Propiedades
Número CAS |
106064-07-7 |
|---|---|
Nombre del producto |
(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate |
Fórmula molecular |
C27H33NO10 |
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium |
InChI |
InChI=1S/C21H25NO3.C6H8O7/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-8,10-13,16H,9,14-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-16-; |
Clave InChI |
JCVIRKVOGNFVBQ-PLMZOXRSSA-N |
SMILES isomérico |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=CC=C2OCCC[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
SMILES canónico |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Otros números CAS |
106064-14-6 |
Sinónimos |
(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one cit rate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



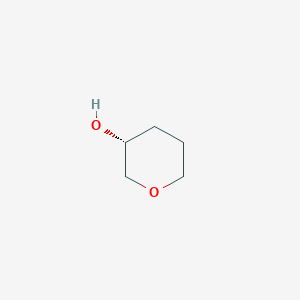

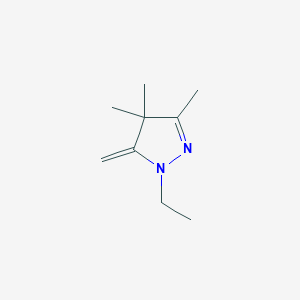
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
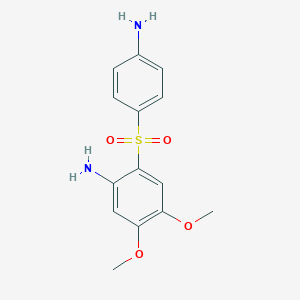
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
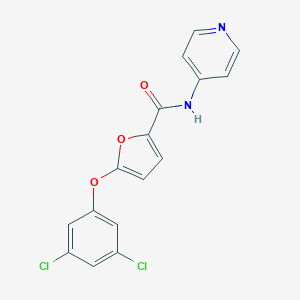

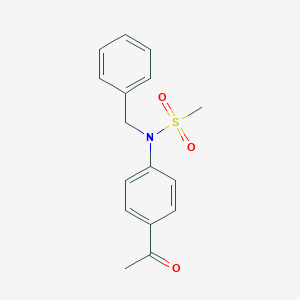
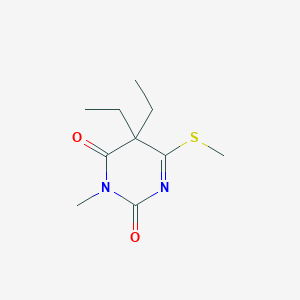
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)

